Spectinomycin Hydrochloride is the hydrochloride salt form of spectinomycin, an aminocyclitol antibiotic derived from Streptomyces spectabilis with antibacterial property. Spectinomycin hydrochloride binds to the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
Spectinomycin Hydrochloride Anhydrous is the anhydrous hydrochloride salt form of spectinomycin, an aminocyclitol aminoglycoside antibiotic derived from Streptomyces spectabilis with bacteriostatic activity. Spectinomycin binds to the bacterial 30S ribosomal subunit. As a result, this agent interferes with the initiation of protein synthesis and with proper protein elongation. This eventually leads to bacterial cell death.
An antibiotic produced by Streptomyces spectabilis. It is active against gram-negative bacteria and used for the treatment of gonorrhea.
Spectinomycin dihydrochloride
CAS No.: 21736-83-4
VCID: VC20786163
Molecular Formula: C14H36Cl2N2O12
Molecular Weight: 495.3 g/mol
* For research use only. Not for human or veterinary use.

Description | Identification of Spectinomycin DihydrochlorideSpectinomycin dihydrochloride is an aminocyclitol antibiotic derived from Streptomyces spectabilis . It is used to treat infections, particularly gonorrhea . Spectinomycin acts against both gram-negative and gram-positive bacteria . Alternate Names: U18409AE, Actinospectacin, M141 InChI Key: DCHJOVNPPSBWHK-UXXUFHFZSA-N Medical and Veterinary UsesSpectinomycin dihydrochloride has a variety of applications:
Spectinomycin is administered via intramuscular injection . It is generally considered safe during pregnancy and can be used by individuals with penicillin or cephalosporin allergies . Mechanism of ActionSpectinomycin inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . This action is considered bactericidal . Specifically, spectinomycin exerts regional effects on ribosomal structure . A mutation in the rpsE gene, which codes for ribosomal protein S5, can prevent spectinomycin from binding. Resistance is also conferred by the aminoglycoside-3′-adenyltransferase gene (aadA) . Side EffectsCommon side effects of spectinomycin dihydrochloride include :
Less common side effects can include itching, chills, stomach ache, and red rash . Severe allergic reactions are possible . ToxicitySpectinomycin sulfate and hydrochloride salts have low toxicity in mice and rats, with intraperitoneal LD50 values exceeding 3000 mg/kg bw . Research FindingsSpectinomycin's effectiveness has been demonstrated in various studies:
AvailabilitySpectinomycin is on the World Health Organization's List of Essential Medicines . While it is no longer available for human use in the United States, it is still available for veterinary applications . |
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CAS No. | 21736-83-4 |
Product Name | Spectinomycin dihydrochloride |
Molecular Formula | C14H36Cl2N2O12 |
Molecular Weight | 495.3 g/mol |
IUPAC Name | (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride |
Standard InChI | InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1 |
Standard InChIKey | DCHJOVNPPSBWHK-UXXUFHFZSA-N |
Isomeric SMILES | C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl |
SMILES | CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl |
Canonical SMILES | CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl |
Related CAS | 1695-77-8 (Parent) |
Synonyms | Actinospectacin Adspec Ferkel Spectam Kempi Prospec Salmosan T Salmosan-T Spectam Spectam, Ferkel Spectinomycin Spectinomycin Dihydrochloride, Anhydrous Spectinomycin Dihydrochloride, Pentahydrate Spectinomycin Hydrochloride Stanilo Trobicin |
PubChem Compound | 30971 |
Last Modified | Sep 12 2023 |
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